molecular formula C15H10Cl2N2O2S B183731 N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide CAS No. 158729-28-3

N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide

Cat. No. B183731
CAS RN: 158729-28-3
M. Wt: 353.2 g/mol
InChI Key: QWUDKLFWMVKUQT-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the quinoline-based sulfonamide family, which has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Optical Properties

Research on derivatives of quinolinesulfonamide, such as the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, highlights their potential application as invisible ink dyes due to moderate to high fluorescence quantum yields. These compounds demonstrate structure-optical property relationships, establishing a basis for their use in materials science and ink technology (Bogza et al., 2018).

Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells through activating p38/ERK phosphorylation. This pathway could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting potential applications in cancer therapy (Cumaoğlu et al., 2015).

Antimicrobial Evaluation

Quinolinesulfonamide compounds have also been synthesized with antimicrobial purposes, showing high activity against Gram-positive bacteria. This research contributes to the development of new antimicrobial agents, indicating the compound's potential in addressing antibiotic resistance (Research in Applied Chemistry, 2019).

Catalysis and Chemical Transformations

Studies on half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, derived from quinolinesulfonamide, have shown good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This catalytic efficiency opens avenues for applications in synthetic and medicinal chemistry (Dayan et al., 2013).

Electrochemical and Corrosion Inhibition

Quinolinesulfonamide derivatives have been evaluated for their electrochemical behavior and potential as corrosion inhibitors. This research provides insights into their application in protecting metals from corrosion, an essential aspect of material science and engineering (Saraswat & Yadav, 2020).

Mechanism of Action

properties

IUPAC Name

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-12-7-6-11(9-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUDKLFWMVKUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935977
Record name N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide

CAS RN

158729-28-3
Record name N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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